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Compound of Interest

Compound Name: 6-Hydroxy-1-indanone

Cat. No.: B1631100 Get Quote

For researchers, scientists, and drug development professionals, the precise synthesis and

robust validation of chemical compounds are paramount. This guide provides a comparative

analysis of the spectroscopic methods used to validate the synthesis of 6-Hydroxy-1-
indanone, a valuable intermediate in the synthesis of various biologically active molecules. We

present experimental data for a common synthetic route and compare it with an alternative

synthesis of the isomeric 5-Hydroxy-1-indanone, offering a comprehensive look at

spectroscopic validation techniques.

Synthesis of 6-Hydroxy-1-indanone
A prevalent and effective method for the synthesis of 6-Hydroxy-1-indanone involves the

demethylation of 6-Methoxy-1-indanone. This reaction is typically carried out using a Lewis

acid, such as aluminum chloride, in a suitable solvent like toluene.

An alternative approach for synthesizing a similar scaffold is the preparation of 5-Hydroxy-1-

indanone, which can also be achieved through the demethylation of the corresponding

methoxy-indanone. This provides a useful comparative example for spectroscopic analysis.

Experimental Protocols
Synthesis of 6-Hydroxy-1-indanone from 6-Methoxy-1-
indanone
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To a stirred suspension of aluminum chloride (5.3 g, 39.7 mmol) in toluene (75 mL) at room

temperature under a nitrogen atmosphere, 6-Methoxy-1-indanone (2.5 g, 15.4 mmol) is slowly

added. The reaction mixture is then heated to reflux for one hour. After cooling to room

temperature, the mixture is carefully poured into ice water and extracted with ethyl acetate. The

organic layer is washed sequentially with water and brine, dried over anhydrous magnesium

sulfate, filtered, and concentrated under reduced pressure to yield 6-Hydroxy-1-indanone.[1]

Alternative Synthesis: 5-Hydroxy-1-indanone from 5-
Methoxy-1-indanone
In a similar fashion, 5-Methoxy-1-indanone can be demethylated to yield 5-Hydroxy-1-

indanone. The reaction conditions and workup procedure are analogous to the synthesis of the

6-hydroxy isomer, providing a basis for spectroscopic comparison.

Spectroscopic Validation Data
The successful synthesis of 6-Hydroxy-1-indanone and its isomer, 5-Hydroxy-1-indanone, is

confirmed through a suite of spectroscopic techniques, including Nuclear Magnetic Resonance

(NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The data

obtained from these methods provide unambiguous evidence of the target molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of chemical structure elucidation. Both ¹H (proton) and ¹³C

(carbon) NMR provide detailed information about the chemical environment of individual atoms

within a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 6-Hydroxy-1-indanone in DMSO-d₆ shows distinct signals

corresponding to the aromatic, aliphatic, and hydroxyl protons. The chemical shifts (δ) and their

multiplicities provide a fingerprint of the molecule.
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Compound
Proton

Assignment

Chemical Shift

(δ, ppm)
Multiplicity

Coupling

Constant (J,

Hz)

6-Hydroxy-1-

indanone
-OH 9.72 s -

Ar-H 7.36 d 8

Ar-H 7.07 dd 8, 3

Ar-H 6.90 d 3

-CH₂- (adjacent

to C=O)
2.94 m -

-CH₂- (benzylic) 2.58 m -

5-Hydroxy-1-

indanone
Ar-H 7.66 d -

Ar-H 6.98 s -

Ar-H 6.85 d -

-OH 6.40 s -

-CH₂- (adjacent

to C=O)
3.08 t -

-CH₂- (benzylic) 2.57 m -

¹H NMR data for 6-Hydroxy-1-indanone sourced from ChemicalBook.[1] ¹H NMR data for 5-

Hydroxy-1-indanone sourced from Google Patents.

¹³C NMR Spectroscopy

While specific experimental data for the ¹³C NMR of 6-Hydroxy-1-indanone is not readily

available in the public domain, the expected chemical shifts can be predicted based on the

functional groups present. The carbonyl carbon (C=O) is typically observed in the downfield

region (190-220 ppm), while aromatic carbons appear between 110-160 ppm. The aliphatic

carbons of the five-membered ring will have characteristic upfield shifts.
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Compound Carbon Assignment
Typical Chemical Shift (δ,

ppm)

6-Hydroxy-1-indanone C=O 205 - 220

Aromatic C-O 155 - 165

Aromatic C-H 115 - 150

-CH₂- (adjacent to C=O) 35 - 45

-CH₂- (benzylic) 25 - 35

5-Hydroxy-1-indanone C=O 205 - 220

Aromatic C-O 155 - 165

Aromatic C-H 115 - 150

-CH₂- (adjacent to C=O) 35 - 45

-CH₂- (benzylic) 25 - 35

Typical chemical shifts are based on general ¹³C NMR correlation tables.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound. For 6-
Hydroxy-1-indanone, Electrospray Ionization (ESI) Mass Spectrometry in positive ion mode

shows a peak at an m/z of 149, corresponding to the protonated molecule ([M+H]⁺).[1] This

confirms the molecular formula of C₉H₈O₂.

Compound Molecular Formula Molecular Weight
Observed m/z

([M+H]⁺)

6-Hydroxy-1-indanone C₉H₈O₂ 148.16 g/mol 149

5-Hydroxy-1-indanone C₉H₈O₂ 148.16 g/mol 149

MS data for 6-Hydroxy-1-indanone sourced from ChemicalBook.[1] MS data for 5-Hydroxy-1-

indanone sourced from Google Patents.
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Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 6-Hydroxy-1-indanone will exhibit characteristic absorption bands.

Compound Functional Group
Characteristic Absorption

(cm⁻¹)

6-Hydroxy-1-indanone O-H stretch (phenol) 3200 - 3600 (broad)

C-H stretch (aromatic) 3000 - 3100

C-H stretch (aliphatic) 2850 - 3000

C=O stretch (ketone) 1680 - 1720

C=C stretch (aromatic) 1450 - 1600

C-O stretch (phenol) 1150 - 1250

5-Hydroxy-1-indanone O-H stretch (phenol) 3200 - 3600 (broad)

C-H stretch (aromatic) 3000 - 3100

C-H stretch (aliphatic) 2850 - 3000

C=O stretch (ketone) 1680 - 1720

C=C stretch (aromatic) 1450 - 1600

C-O stretch (phenol) 1150 - 1250

Characteristic absorption ranges are based on standard IR correlation tables.

Visualizing the Workflow and Validation Logic
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the

logical relationship between the spectroscopic data and the confirmed structure of 6-Hydroxy-
1-indanone.
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Caption: Experimental workflow for the synthesis and validation of 6-Hydroxy-1-indanone.
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Spectroscopic Data

Structural Interpretation

Confirmed Structure
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MS:
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Molecular Formula:
C9H8O2
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Caption: Logical connections between spectroscopic data and the confirmed structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1631100#validation-of-6-hydroxy-1-indanone-
synthesis-through-spectroscopic-methods]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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